molecular formula C7H6F3NO2 B1435353 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol CAS No. 1227513-61-2

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Cat. No.: B1435353
CAS No.: 1227513-61-2
M. Wt: 193.12 g/mol
InChI Key: BTISSKSFTNWHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of a methoxy group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyridine ring. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent and a methoxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol may involve large-scale chemical processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(chloromethyl)pyridin-4-ol
  • 2-Methoxy-6-(methyl)pyridin-4-ol

Uniqueness

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISSKSFTNWHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Reactant of Route 3
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Reactant of Route 4
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Reactant of Route 5
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Reactant of Route 6
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.